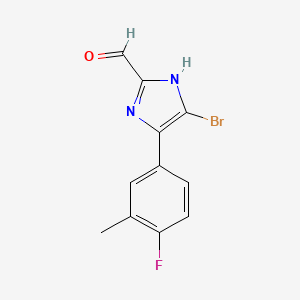
5-Bromo-4-(4-fluoro-3-methylphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022655 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022655 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reactants] under [specific conditions] such as temperature, pressure, and catalysts.
Step 2: Intermediate formation, which is then subjected to further reactions with [additional reactants] under [specific conditions].
Step 3: Final purification and isolation of MFCD33022655 using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of MFCD33022655 is scaled up using large reactors and optimized processes to ensure high yield and purity. This often involves:
Bulk Reactors: Utilizing large-scale reactors to handle significant quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Quality Control: Employing rigorous quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33022655 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Involvement in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving MFCD33022655 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Reducing agents such as [specific reductants] under [specific conditions].
Substitution: Reagents like [specific nucleophiles or electrophiles] under [specific conditions].
Major Products
Aplicaciones Científicas De Investigación
MFCD33022655 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which MFCD33022655 exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: Binding to [specific proteins or enzymes] to modulate their activity.
Pathways: Influencing [specific biochemical pathways] to achieve the desired effects.
Propiedades
Fórmula molecular |
C11H8BrFN2O |
|---|---|
Peso molecular |
283.10 g/mol |
Nombre IUPAC |
5-bromo-4-(4-fluoro-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-4-7(2-3-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
KBGONTMOBWXUIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


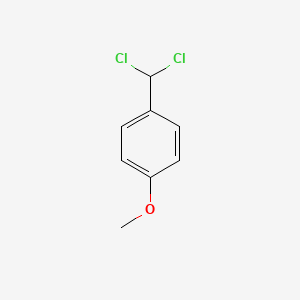
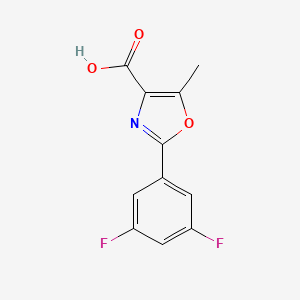
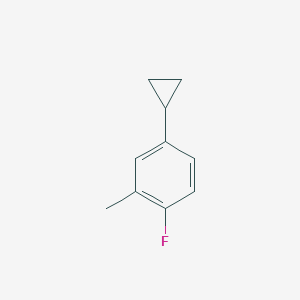
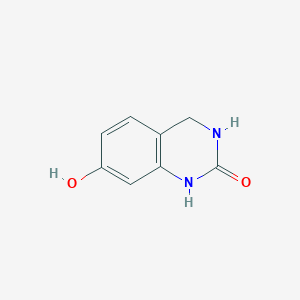

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

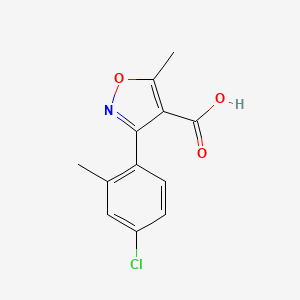
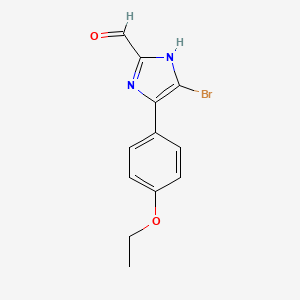
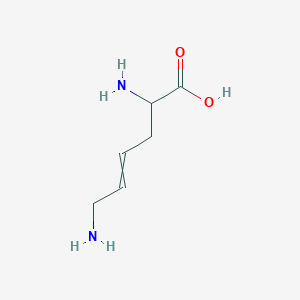
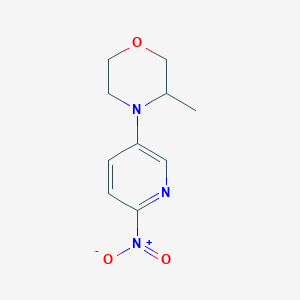
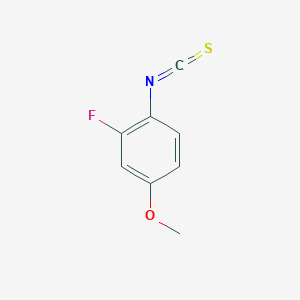
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
